molecular formula C19H13F3N4OS B11262095 2,6-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

2,6-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11262095
M. Wt: 402.4 g/mol
InChI Key: HOHXCPREEKKOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multiple steps, including the formation of the triazolothiazole core and subsequent functionalization. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones to form the triazolothiazole ring. The final product is obtained by coupling the triazolothiazole intermediate with 2,6-difluorobenzoyl chloride under suitable reaction conditions .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient synthetic routes .

Chemical Reactions Analysis

2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolothiazole core is known to bind to active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, the presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar compounds to 2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE include other triazolothiazole derivatives, such as:

  • 3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole
  • 2-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and applications. The unique combination of fluorine atoms and the triazolothiazole core in 2,6-DIFLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE enhances its stability, bioavailability, and binding affinity, making it a distinctive and valuable compound for scientific research .

Properties

Molecular Formula

C19H13F3N4OS

Molecular Weight

402.4 g/mol

IUPAC Name

2,6-difluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide

InChI

InChI=1S/C19H13F3N4OS/c20-12-4-1-3-11(9-12)17-24-19-26(25-17)13(10-28-19)7-8-23-18(27)16-14(21)5-2-6-15(16)22/h1-6,9-10H,7-8H2,(H,23,27)

InChI Key

HOHXCPREEKKOII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

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